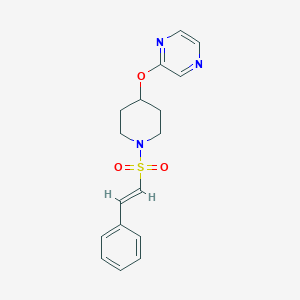

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-24(22,13-8-15-4-2-1-3-5-15)20-11-6-16(7-12-20)23-17-14-18-9-10-19-17/h1-5,8-10,13-14,16H,6-7,11-12H2/b13-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDQAHHUKORWMN-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H19N3O3S

- Molecular Weight : 345.42 g/mol

- CAS Number : 1448140-13-3

This compound features a pyrazine ring, which is known for its diverse biological activities, and a styrylsulfonyl group that may enhance its pharmacological profile.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The styrylsulfonyl moiety may participate in enzyme inhibition or receptor modulation, while the pyrazine ring can engage in π-π stacking interactions, potentially affecting binding affinity and specificity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that such compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

In one study, a related pyrazine derivative was shown to inhibit the proliferation of K562 leukemia cells by inducing apoptosis at concentrations ranging from 20 to 120 µM. The study reported an IC50 value of 25 µM after 72 hours of treatment, with significant morphological changes observed via fluorescence microscopy and flow cytometry analysis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Similar compounds have been investigated for their ability to inhibit Polo-like kinase (Plk) activities, which are crucial in cell cycle regulation. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring can significantly influence inhibitory potency against Plk enzymes .

Case Studies

-

Study on Apoptosis Induction :

- Objective : To evaluate the effects of a pyrazine derivative on K562 leukemia cells.

- Methods : Cells were treated with varying concentrations of the compound; viability was assessed using the MTT assay.

- Results : The compound exhibited significant cytotoxicity with an IC50 value of 25 µM, inducing apoptosis through downregulation of anti-apoptotic proteins (Bcl2 and Survivin) and upregulation of pro-apoptotic protein Bax .

-

Inhibition of Cancer Cell Growth :

- Objective : To assess the antiproliferative effects against breast and cervical cancer cells.

- Methods : Different concentrations were tested; Western blot analyses were performed to evaluate signaling pathways.

- Results : The compound inhibited key signaling pathways associated with cell growth, indicating potential as a therapeutic agent against these cancers .

Data Table: Summary of Biological Activities

| Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | K562 Leukemia Cells | 25 | Induction of apoptosis, cell cycle arrest |

| Antiproliferative | Breast Cancer Cells | Varies | Inhibition of EGFR signaling pathways |

| Enzyme Inhibition | Plk1 Enzyme | 0.31 | Competitive inhibition via structural modifications |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazine and piperidine have shown promising results in inhibiting the proliferation of breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. These compounds often target specific signaling pathways involved in cell growth and survival, making them potential leads for developing new anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10.5 |

| HT-29 | 12.0 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound with various biological targets. These studies indicate that the compound can effectively interact with enzymes and receptors involved in cancer progression and microbial resistance, suggesting a multi-targeted approach in its therapeutic applications .

Study on Anticancer Effects

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer properties through in vitro assays. The study reported that specific modifications to the compound's structure enhanced its potency against cancer cells while reducing cytotoxicity towards normal cells.

Investigation into Antimicrobial Activity

Another significant study focused on the antimicrobial activity of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine, highlighting variations in substituents, molecular properties, and reported activities:

Structural and Functional Insights

- Substituent Bulkiness : The styrylsulfonyl group in the target compound provides moderate steric bulk compared to naphthylsulfonyl () or xanthene-carbonyl (). Bulkier groups (e.g., naphthyl) may enhance target binding but reduce solubility .

- Styrylsulfonyl, with its conjugated π-system, may offer balanced electronic properties for membrane permeability .

Q & A

Basic Research Question: What are the critical steps and optimization strategies for synthesizing (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine?

Methodological Answer:

The synthesis involves three key stages:

- Heterocyclic Core Formation : The pyrazine ring is typically synthesized via condensation reactions using hydrazine derivatives and dicarbonyl precursors. Temperature control (60–80°C) and pH (neutral to mildly acidic) are critical to avoid side products like pyridazines .

- Piperidine Functionalization : The styrylsulfonyl group is introduced via nucleophilic substitution or sulfonylation reactions. Anhydrous conditions and catalysts like triethylamine improve yields by minimizing hydrolysis .

- Coupling and Purification : The pyrazine and piperidine moieties are linked via an etherification reaction (e.g., Mitsunobu reaction). Purification by column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity .

Basic Research Question: Which analytical techniques are essential for characterizing this compound and confirming its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., styrylsulfonyl protons at δ 7.2–7.8 ppm, pyrazine protons at δ 8.3–8.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z ≈ 375.12) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the (E)-configured styryl group and piperidine ring conformation .

Advanced Research Question: How can researchers investigate the electron-deficient properties of this pyrazine derivative for material science applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure reduction potentials to determine LUMO energy levels. Pyrazine derivatives often exhibit LUMO values < -3.5 eV, indicating strong electron-accepting capacity .

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals. Compare with experimental UV-vis spectra (λmax ~ 280–320 nm) to validate electronic transitions .

- Thin-Film Transistor Fabrication : Test charge mobility in organic semiconductors using vacuum-deposited films. Pyrazine acenes show n-type behavior with electron mobility > 0.1 cm²/V·s .

Advanced Research Question: How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

- Assay Standardization : Control variables like bacterial strain (e.g., S. aureus vs. E. coli), compound solubility (use DMSO ≤1%), and incubation time (18–24 hrs) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., substituent variations on the styryl group) to identify pharmacophores. For example, electron-withdrawing groups on styryl enhance activity by 2–4-fold .

- Target Validation : Use molecular docking (PDB: 3ERT for enoyl-ACP reductase) to assess binding affinity. MD simulations (100 ns) can validate stability of ligand-enzyme complexes .

Advanced Research Question: What computational methods are suitable for modeling the photophysical dynamics of this compound?

Methodological Answer:

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulate non-adiabatic transitions between S1 and S2 states post-excitation (e.g., 250–300 nm). This accounts for vibronic coupling in all 24 vibrational modes .

- Time-Dependent DFT (TD-DFT) : Predict excited-state geometries and charge transfer using hybrid functionals (e.g., B3LYP/6-311+G(d,p)). Compare with experimental fluorescence lifetimes (τ ~ 1–5 ns) .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous vs. lipid environments, critical for pharmacokinetic predictions .

Advanced Research Question: How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine functionalization to retain (E)-configuration. Enantiomeric excess (>90%) is confirmed via chiral HPLC .

- Flow Chemistry : Implement continuous-flow reactors for sulfonylation steps (residence time: 10–15 min, 50°C) to improve reproducibility and reduce byproducts .

- In-line Analytics : Employ PAT tools (e.g., ReactIR) to monitor reaction progression in real time and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.